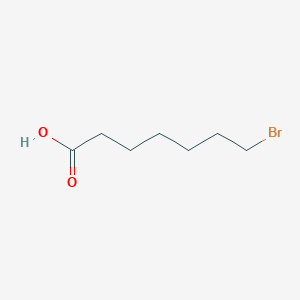

Acide 7-bromoheptanoïque

Vue d'ensemble

Description

L'acide 7-bromoheptanoïque est un composé organique de formule moléculaire C7H13BrO2. Il s'agit d'un dérivé de l'acide heptanoïque, dans lequel un atome de brome est substitué à la septième position du carbone. Ce composé est connu pour son utilité en synthèse organique et dans diverses applications industrielles .

Applications De Recherche Scientifique

7-Bromoheptanoic acid is widely used in scientific research due to its versatility:

Mécanisme D'action

Target of Action

7-Bromoheptanoic acid is primarily used as a biochemical reagent in life science research . It is a building block in the synthesis of various compounds .

Mode of Action

It has been used in the synthesis of azide-based nicotinamide phosphoribosyltransferase (nampt) inhibitors with anticancer activity and saha derivatives that inhibit histone deacetylases (hdacs) . This suggests that it may interact with these targets, leading to changes in their function.

Pharmacokinetics

Its solubility in dmso suggests it may have good bioavailability when administered in suitable formulations.

Result of Action

The molecular and cellular effects of 7-Bromoheptanoic acid’s action are likely dependent on the specific compounds it is used to synthesize. For instance, as a precursor to Nampt inhibitors and SAHA derivatives, it may contribute to anticancer effects and the inhibition of histone deacetylases .

Action Environment

Its stability at room temperature suggests it may be relatively resistant to environmental variations.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acide 7-bromoheptanoïque peut être synthétisé par bromation de l'acide heptanoïque. La réaction implique généralement l'utilisation de brome (Br2) en présence d'un catalyseur ou sous lumière UV pour faciliter la réaction de substitution .

Méthodes de Production Industrielle : Dans les milieux industriels, la production d'this compound implique souvent un flux continu d'acide heptanoïque et de brome à travers un réacteur. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit. Le processus peut inclure des étapes telles que la distillation et la recristallisation pour purifier le composé final .

Types de Réactions :

Réactions de Substitution : L'this compound peut subir des réactions de substitution nucléophile où l'atome de brome est remplacé par d'autres nucléophiles tels que les ions hydroxydes, les amines ou les thiols.

Réactions de Réduction : Le composé peut être réduit en acide heptanoïque en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4).

Réactions d'Oxydation : Bien que moins courantes, l'this compound peut être oxydé pour former des acides carboxyliques correspondants avec des états d'oxydation plus élevés.

Réactifs et Conditions Communs :

Substitution Nucléophile : Des réactifs comme l'hydroxyde de sodium (NaOH) ou l'hydroxyde de potassium (KOH) en solutions aqueuses ou alcooliques sont couramment utilisés.

Réduction : L'hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre est un agent réducteur typique.

Principaux Produits Formés :

Substitution : Formation de dérivés d'acide heptanoïque en fonction du nucléophile utilisé.

Réduction : Acide heptanoïque.

Oxydation : Acides carboxyliques à état d'oxydation plus élevé.

4. Applications de la Recherche Scientifique

L'this compound est largement utilisé en recherche scientifique en raison de sa polyvalence :

5. Mécanisme d'Action

Le mécanisme d'action de l'this compound dépend largement de son application :

Inhibition Enzymatiq

ue : Dans le cas des inhibiteurs de Nampt, le composé interfère avec l'activité de l'enzyme, affectant ainsi le métabolisme cellulaire et présentant des effets anticancéreux.

Inhibition HDAC : Le composé inhibe les histone désacétylases, conduisant à des modifications de l'expression génique et à des effets thérapeutiques potentiels dans le traitement du cancer.

Composés Similaires :

Acide Heptanoïque : Le composé parent sans la substitution brome.

Acide 7-chloroheptanoïque : Structure similaire avec du chlore au lieu du brome.

Acide 7-iodoheptanoïque : Structure similaire avec de l'iode au lieu du brome.

Unicité : L'this compound est unique en raison de sa réactivité spécifique et de sa capacité à former divers dérivés par réactions de substitution. La présence de l'atome de brome le rend plus réactif que ses homologues chlore et iode, ce qui peut être avantageux dans certaines applications synthétiques .

Comparaison Avec Des Composés Similaires

Heptanoic Acid: The parent compound without the bromine substitution.

7-Chloroheptanoic Acid: Similar structure with chlorine instead of bromine.

7-Iodoheptanoic Acid: Similar structure with iodine instead of bromine.

Uniqueness: 7-Bromoheptanoic acid is unique due to its specific reactivity and the ability to form various derivatives through substitution reactions. The presence of the bromine atom makes it more reactive compared to its chloro and iodo counterparts, which can be advantageous in certain synthetic applications .

Propriétés

IUPAC Name |

7-bromoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPQXFFMVVPIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184584 | |

| Record name | 7-Bromoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30515-28-7 | |

| Record name | 7-Bromoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30515-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030515287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 7-Bromoheptanoic acid important in the synthesis of pentacycloanammoxic acid?

A1: 7-Bromoheptanoic acid serves as a crucial building block, providing the seven-carbon linear chain present in the final pentacycloanammoxic acid structure. Both research papers utilize it in their synthetic strategies. [, ] The presence of the bromine atom allows for further chemical modifications and couplings to construct the complex ring system of the target molecule.

Q2: Are there differences in how the two research papers utilize 7-Bromoheptanoic acid?

A2: Yes, while both papers use 7-Bromoheptanoic acid, they differ in their overall synthetic approaches. The first paper describes the synthesis of the racemic mixture (+/-)-pentacycloanammoxic acid, meaning it contains both enantiomers. [] The second paper focuses on an enantioselective synthesis, targeting the production of a single, specific enantiomer of pentacycloanammoxic acid. [] This difference in enantioselectivity requires different starting materials and reaction conditions, even though both utilize 7-Bromoheptanoic acid.

Q3: What future research directions involving 7-Bromoheptanoic acid and pentacycloanammoxic acid are implied by the research?

A3: The second paper, which achieves enantioselective synthesis, highlights that the availability of both pentacycloanammoxic acid enantiomers in sufficient quantities could facilitate further research into the molecule's biosynthesis. [] This suggests that derivatives of 7-Bromoheptanoic acid, particularly those incorporating chiral centers, could be valuable in producing analogs of pentacycloanammoxic acid for studying its biological activity and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.